molecular formula C12H16O4 B1310689 4-[(4-methoxyphenyl)methoxy]butanoic Acid CAS No. 342893-41-8

4-[(4-methoxyphenyl)methoxy]butanoic Acid

Cat. No. B1310689
CAS RN: 342893-41-8
M. Wt: 224.25 g/mol
InChI Key: MKRKDYALTAAJKA-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)methoxy]butanoic Acid is an organic compound with the molecular formula C11H14O3 . It is a derivative of butanoic acid, with a methoxyphenyl group attached to the fourth carbon atom .


Molecular Structure Analysis

The molecular structure of 4-[(4-methoxyphenyl)methoxy]butanoic Acid consists of a butanoic acid backbone with a methoxyphenyl group attached to the fourth carbon atom . The molecular weight of this compound is 194.2271 .

Scientific Research Applications

Synthesis of Preclinical Candidates

4-[(4-methoxyphenyl)methoxy]butanoic Acid: is utilized as a starting material in the synthesis of preclinical drug candidates. For instance, its demethylation yields 4-hydroxyphenylbutyric acid , which is a precursor for the synthesis of compounds like LY518674 , a potential therapeutic agent .

Chemical Chaperone Activity

This compound may serve as a chemical chaperone, aiding in the proper folding of proteins. This activity is crucial in preventing the aggregation of misfolded proteins, which is a common pathological feature in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Histone Deacetylase Inhibition

Derivatives of 4-[(4-methoxyphenyl)methoxy]butanoic Acid have been studied for their ability to inhibit histone deacetylases (HDACs). This inhibition is significant because HDACs play a role in the epigenetic regulation of gene expression, and their modulation has therapeutic potential in various diseases .

Neuroprotective Effects

Research suggests that 4-[(4-methoxyphenyl)methoxy]butanoic Acid and its derivatives could have neuroprotective effects. By ameliorating unfolded proteins and suppressing their aggregation, these compounds could protect against neuronal cell death induced by endoplasmic reticulum stress .

Molecular Weight Determination

The compound’s molecular weight and structure are essential for its identification and use in research. With a molecular weight of 194.2271 g/mol , it is cataloged for reference in databases such as the NIST Chemistry WebBook, which aids researchers in identifying and studying the compound’s properties .

Mass Spectrometry Analysis

4-[(4-methoxyphenyl)methoxy]butanoic Acid: can be analyzed using mass spectrometry to determine its mass spectrum. This analysis is vital for understanding the compound’s fragmentation pattern, which is useful in structural elucidation and in confirming its identity in complex mixtures .

properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-11-6-4-10(5-7-11)9-16-8-2-3-12(13)14/h4-7H,2-3,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRKDYALTAAJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461631
Record name 4-[(4-methoxyphenyl)methoxy]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-methoxyphenyl)methoxy]butanoic Acid

CAS RN

342893-41-8
Record name 4-[(4-methoxyphenyl)methoxy]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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